Agribrom

概要

説明

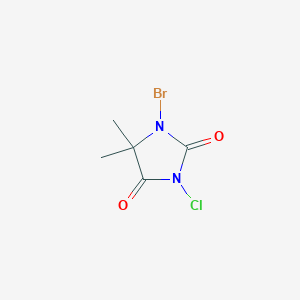

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE, also known as 1-bromo-3-chloro-5,5-dimethylhydantoin, is a non-ionic surfactant with the molecular formula C5H6BrClN2O2 and a molecular weight of 241.47 g/mol . It is widely recognized for its disinfecting, antimicrobial, and algae-killing properties, making it a valuable compound in various industrial applications .

科学的研究の応用

Water Treatment

BCDMH is widely utilized in the treatment of recreational and drinking water due to its disinfectant properties. It releases hypobromous acid when dissolved in water, which effectively kills bacteria and algae.

| Application | Description |

|---|---|

| Swimming Pools | Controls microbial growth, ensuring safe swimming conditions. |

| Cooling Towers | Prevents biofouling and maintains system efficiency. |

| Drinking Water | Used for disinfection to ensure water safety. |

Industrial Disinfectants

In industrial settings, BCDMH serves as a powerful biocide and disinfectant.

| Industry | Use Case |

|---|---|

| Pulp and Paper | Controls microbial growth during production processes. |

| Oil and Gas | Prevents microbial contamination in drilling fluids. |

| Food Processing | Sanitizes surfaces and equipment to maintain hygiene. |

Agricultural Applications

BCDMH is also employed in agriculture for its fungicidal properties.

| Application | Description |

|---|---|

| Crop Protection | Used as a fungicide to protect crops from fungal infections. |

Case Study 1: Efficacy in Swimming Pools

A study conducted at a municipal swimming pool demonstrated that the use of BCDMH significantly reduced bacterial counts compared to traditional chlorine treatments. The study measured bacterial levels before and after the introduction of BCDMH over a six-month period.

- Initial Bacterial Count : 500 CFU/mL

- Post-Treatment Count (after BCDMH application) : <10 CFU/mL

- : BCDMH proved more effective than chlorine alone in maintaining water quality.

Case Study 2: Cooling Tower Maintenance

In a large industrial facility utilizing cooling towers, BCDMH was implemented to control microbial growth. Monitoring over one year showed a reduction in biofilm formation by over 75%, leading to improved heat exchange efficiency.

- Biofilm Reduction : From 20 mg/cm² to 5 mg/cm²

- Energy Savings : Estimated reduction in energy costs by 15% due to improved efficiency.

Safety and Environmental Impact

While BCDMH is effective as a disinfectant, it is classified as hazardous. Proper handling procedures must be followed to mitigate risks associated with exposure.

| Hazard Classification | Precautions Required |

|---|---|

| Signal Word: Danger | Use personal protective equipment (PPE) when handling. |

| Environmental Concerns | Monitor for potential impacts on aquatic ecosystems. |

作用機序

Target of Action

Agribrom, chemically known as 1-bromo-3-chloro-5,5-dimethyl-2,4-imidazolidine-dione, is primarily used to control a broad range of microorganisms in the greenhouse . Its primary targets are algae, fungi, bacteria, viruses, protozoa, and other microorganisms . It is particularly effective against algal and fungal slimes on the surface of the growth medium .

Mode of Action

This compound controls its targets by physically damaging or oxidizing the organisms’ cells . The bromine compounds formed when this compound is mixed with water, such as hypobromous acid and bromamines, are believed to be the primary biocidal agents responsible for its effectiveness .

Pharmacokinetics

It is known that this compound has a low solubility relative to common greenhouse fertilizers . It is also known to degrade rapidly in the environment, resulting in minimal environmental impact due to low residual build-up .

Result of Action

The primary result of this compound’s action is the control of microorganisms in the greenhouse environment . It is particularly effective in controlling algal and fungal growths . It should be noted that this compound applications had no effect on the number of plants or biomass production in tests .

Action Environment

This compound is generally quick-acting, killing microorganisms in minutes . With heavy microorganism build-ups, repeated applications are needed to penetrate and eliminate the problem . Environmental factors such as temperature and moisture likely influence the compound’s action, efficacy, and stability. For instance, this compound’s solubility and degradation rate may vary with temperature . Furthermore, the presence of organic matter in the environment could potentially influence the effectiveness of this compound.

生化学分析

Biochemical Properties

Agribrom is a non-ionic surfactant and is known for its excellent disinfecting, antimicrobial, antibacterial, and algae-killing abilities . It is a strong oxidizing agent and interacts with various enzymes, proteins, and other biomolecules in its function as a disinfectant and antimicrobial agent .

Cellular Effects

This compound has been found to be effective in controlling algal growth without causing damage to numerous bedding plants and most foliage plants . It has been observed that this compound applications had no significant effects on algal or fungal growth in tobacco transplant float-production systems .

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level through its strong oxidizing properties . It is likely that this compound interacts with biomolecules, possibly through enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used in weekly treatments for the control of algal and fungal growth . These treatments did not show significant effects on algal or fungal growth over time .

Transport and Distribution

This compound is used in water treatment, aquaculture, and automatic water distribution systems . It is likely distributed within these systems and transported to the sites where it exerts its antimicrobial and disinfecting effects.

準備方法

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is synthesized through the bromination and chlorination of 5,5-dimethylhydantoin. The industrial production of 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE typically involves the use of bromine and chlorine gas under controlled conditions to ensure the desired product yield and purity .

化学反応の分析

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include water, acids, and bases. The major products formed from these reactions are hypobromous acid and hypochlorous acid .

類似化合物との比較

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is similar to other halogenated hydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin . 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is unique due to its combined bromine and chlorine content, which enhances its disinfecting and antimicrobial properties . The presence of both halogens allows 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE to be more effective in controlling a broader spectrum of microorganisms compared to its counterparts .

Similar Compounds

- 1,3-dichloro-5,5-dimethylhydantoin

- 1,3-dibromo-5,5-dimethylhydantoin

- 1,3-dichloro-5-ethyl-5-methylhydantoin

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE’s unique combination of bromine and chlorine atoms makes it a versatile and effective compound for various applications in chemistry, biology, medicine, and industry.

生物活性

1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, commonly known as BCDMH (Bromochlorodimethylhydantoin), is a halogenated hydantoin derivative with significant biological activity. Its chemical formula is and it has a molecular weight of 241.47 g/mol. BCDMH is primarily utilized as a biocide and disinfectant due to its ability to release hypochlorous acid and hypobromous acid upon hydrolysis, making it effective against a wide range of pathogens.

BCDMH acts as a disinfectant by slowly releasing halogenated species that oxidize and kill microorganisms. The process can be summarized as follows:

-

Hydrolysis : BCDMH reacts with water to produce hypobromous acid (HOBr) and hypochlorous acid (HOCl):

-

Oxidation of Pathogens : The hypobromous acid oxidizes live pathogens, converting them into bromide ions:

-

Regeneration of Disinfectants : The bromide ions can further react with hypochlorous acid to regenerate more hypobromous acid:

Efficacy Against Microorganisms

BCDMH has demonstrated significant efficacy against various microorganisms, including bacteria, viruses, and fungi. Research indicates that it effectively reduces microbial load in water systems, making it suitable for recreational water sanitation and drinking water purification.

Table 1: Efficacy of BCDMH Against Various Microorganisms

Case Studies

- Water Treatment Applications : A study conducted by Lin et al. assessed the resistance of biofilms formed by microorganisms in water systems treated with BCDMH. The results indicated that BCDMH effectively reduced biofilm formation and maintained low levels of pathogens over extended periods.

- Hospital Disinfection : In a clinical setting, BCDMH was used to disinfect surfaces in hospitals. The study found that surfaces treated with BCDMH showed a significant reduction in microbial contamination compared to untreated controls.

- Agricultural Uses : Research highlighted the use of BCDMH in agricultural settings for the treatment of irrigation water, demonstrating its effectiveness in controlling plant pathogens and improving crop yield.

Safety and Environmental Impact

While BCDMH is effective as a biocide, its safety profile must be considered. It is classified as hazardous; therefore, appropriate handling procedures are necessary to mitigate risks associated with exposure.

Table 2: Safety Data for BCDMH

| Property | Value |

|---|---|

| CAS Number | 16079-88-2 |

| Molecular Weight | 241.47 g/mol |

| GHS Pictogram | Danger |

| Signal Word | Danger |

| Precautionary Statements | P210-P220-P221 |

特性

IUPAC Name |

1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(7)4(11)9(5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEXCQIOSMOEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032591 | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16079-88-2 | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16079-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 1-bromo-3-chloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W18O2G87ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Agribrom and what is its intended use in the context of the provided research?

A1: this compound is a commercial name for the chemical compound 1-bromo-3-chloro-5,5-dimethyl-2,4-imidazolidinedione. [] While its broader applications are not detailed in the provided research, one study investigated its effectiveness as an algaecide in evaporative cooling pad systems. [] These systems are commonly used in greenhouses to regulate temperature, and algal growth can hinder their efficiency.

Q2: How does this compound compare to other substances tested for algae control in the cooling pad study?

A2: The research [] compared this compound to sodium hypochlorite, organo-sulfur compounds, quaternary ammonium compounds, cupric sulfate, and ammonium chloride. Interestingly, the study found that this compound, at the tested concentrations of 15 and 30 ppm, did not demonstrate better algae control than using water alone. This suggests that this compound, at least at those concentrations, might not be the most effective solution for algae control in such systems. Other substances, particularly quaternary ammonium compounds, showed more promising results.

Q3: Are there any details on the mechanism of action of this compound against algae?

A3: Unfortunately, the provided research [, ] does not delve into the specific mechanism of action of this compound against algae. Further research would be needed to understand how it interacts with algal cells to exert its algicidal effect. Understanding this mechanism would be crucial for optimizing its use and potentially developing more targeted and effective algaecides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。